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Compound of Interest

Compound Name: 4-Tert-butylphenoxyacetic acid

Cat. No.: B156502 Get Quote

An In-Depth Technical Guide to 4-tert-
Butylphenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylphenoxyacetic acid, a

molecule of interest in various scientific domains. This document details its fundamental

properties, synthesis, analytical characterization, and potential biological significance,

presenting the information in a structured and accessible format for researchers and

professionals in drug development.

Core Molecular and Physical Properties
4-tert-Butylphenoxyacetic acid, a derivative of phenoxyacetic acid, possesses a distinct

molecular structure that influences its chemical and biological characteristics. Its core

properties are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₁₂H₁₆O₃ [1]

Molecular Weight 208.25 g/mol [1]

CAS Number 1798-04-5

Appearance
White to off-white crystalline

powder
[2]

Melting Point 96 °C

Solubility Sparingly soluble in water. [2]

Synthesis and Manufacturing
The primary route for the synthesis of 4-tert-butylphenoxyacetic acid is the Williamson ether

synthesis. This well-established organic reaction provides an efficient method for the formation

of the ether linkage in the molecule.

Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of 4-tert-butylphenoxyacetic acid from 4-tert-butylphenol

and chloroacetic acid.

Materials:

4-tert-butylphenol

Chloroacetic acid

Sodium hydroxide (NaOH)

Water (deionized)

Hydrochloric acid (HCl)

Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Phenoxide Formation: In a round-bottom flask, dissolve a specific molar equivalent of 4-tert-

butylphenol in an aqueous solution of sodium hydroxide. Stir the mixture at room

temperature to facilitate the formation of the sodium 4-tert-butylphenoxide salt.

Etherification: To the phenoxide solution, add an equimolar amount of chloroacetic acid. Heat

the reaction mixture to reflux for a specified period, typically several hours, to allow for the

nucleophilic substitution reaction to proceed.

Work-up and Extraction: After cooling the reaction mixture to room temperature, acidify it with

hydrochloric acid to precipitate the crude 4-tert-butylphenoxyacetic acid. Extract the

product into an organic solvent such as diethyl ether.

Purification: Wash the organic layer with water and brine. Dry the organic phase over

anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent

system, such as ethanol/water, to obtain the final product as a crystalline solid.

Synthesis Purification

4-tert-butylphenol +
 Chloroacetic acid + NaOH

Williamson Ether Synthesis
(Reflux) Crude 4-tert-butylphenoxyacetic acid Acidification (HCl) Solvent Extraction Drying (MgSO4) Solvent Evaporation Recrystallization Pure 4-tert-butylphenoxyacetic acid
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Workflow for the synthesis and purification of 4-tert-butylphenoxyacetic acid.

Analytical Characterization
The purity and identity of synthesized 4-tert-butylphenoxyacetic acid are typically confirmed

using a combination of analytical techniques.
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High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of 4-tert-butylphenoxyacetic acid, with

commercial standards often specifying a purity of ≥98.0% by this technique.

Illustrative HPLC Method:

Column: C18 reverse-phase column

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier

(e.g., 0.1% trifluoroacetic acid).

Flow Rate: 1.0 mL/min

Detection: UV absorbance at a wavelength determined by the chromophore of the molecule

(typically around 220-280 nm).

Injection Volume: 10 µL

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of 4-tert-
butylphenoxyacetic acid. The chemical shifts, splitting patterns, and integration of the signals

provide detailed information about the arrangement of atoms within the molecule.

Potential Biological Activity and Signaling Pathways
While direct and extensive research on the biological activities of 4-tert-butylphenoxyacetic
acid is limited, studies on structurally related phenoxyacetic acid analogues provide valuable

insights into its potential mechanisms of action.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Agonism
Research has shown that certain chiral phenoxyacetic acid analogues can act as partial

agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ).[3] PPARγ is a nuclear
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receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and

inflammation.[3][4] Ligand activation of PPARγ can modulate the expression of a suite of target

genes involved in these processes.

The structural similarity of 4-tert-butylphenoxyacetic acid to these known PPARγ ligands

suggests that it may also interact with this receptor. As a potential PPARγ agonist, it could

influence cellular processes such as cell proliferation and differentiation.[3]

Potential Ligand

Nuclear Receptor

Cellular Response

4-tert-butylphenoxyacetic acid

PPARγ

Binds and Activates

Modulation of
 Target Gene Expression

Altered Cell Proliferation Changes in Lipid Metabolism
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Hypothesized signaling pathway for 4-tert-butylphenoxyacetic acid via PPARγ.
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Further investigation is required to definitively establish the interaction of 4-tert-
butylphenoxyacetic acid with PPARγ and to elucidate the downstream cellular consequences

of this potential interaction. Such studies would be crucial for understanding its potential

applications in drug development, particularly in the context of metabolic diseases and

oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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